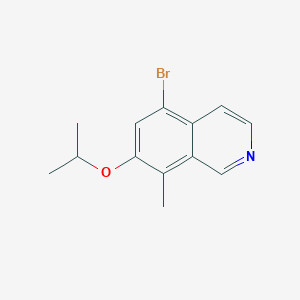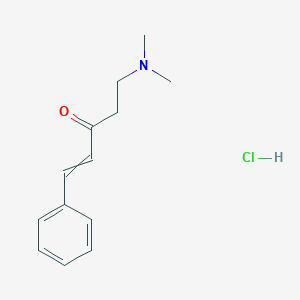![molecular formula C13H16N2O B8586014 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)
4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compounds. One common method includes the use of a piperidine derivative that is functionalized with a hydroxymethyl group. This derivative is then reacted with a benzonitrile compound under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the process. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[3-(carboxymethyl)piperidin-1-yl]benzonitrile.
Reduction: Formation of 4-[3-(aminomethyl)piperidin-1-yl]benzonitrile.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
- 3-(hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxymethyl group and the benzonitrile moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-8-11-3-5-13(6-4-11)15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7,9-10H2 |
Clé InChI |
AAYZHMWZPWIFFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(8-Bromooctyl)oxy]-4-nitrobenzene](/img/structure/B8585948.png)

![2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8585960.png)






![2-[Imino(phenyl)methyl]-4-methylaniline](/img/structure/B8586035.png)

